tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
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Overview
Description
tert-Butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate: is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Core Structure: The core structure is synthesized through a series of cyclization reactions involving thiazole and tetrazole derivatives. These reactions typically require the use of strong acids or bases as catalysts and are conducted under controlled temperature conditions.
Introduction of Functional Groups: The introduction of the prop-2-enoylamino and tert-butyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are carried out at elevated temperatures.
Final Assembly: The final assembly of the compound involves esterification reactions to attach the acetate group. This step typically requires the use of acid chlorides or anhydrides as reagents and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkylating agents like methyl iodide for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of novel materials with specific properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism by which tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate include:
tert-Butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]propanoate: Similar structure with a propanoate group instead of an acetate group.
tert-Butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate: Similar structure with a butanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C26H29N5O3S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C26H29N5O3S/c1-8-20(32)27-18-11-9-17(10-12-18)23-22-14(2)15(3)35-25(22)31-16(4)29-30-24(31)19(28-23)13-21(33)34-26(5,6)7/h8-12,19H,1,13H2,2-7H3,(H,27,32)/t19-/m0/s1 |
InChI Key |
AEEGEVCKDJFBRN-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)NC(=O)C=C)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)NC(=O)C=C)C |
Origin of Product |
United States |
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